

Molecular weight and formula of 2,3,4-Trihydroxybenzophenone-d5.

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *2,3,4-Trihydroxybenzophenone-d5*

Cat. No.: *B1164450*

[Get Quote](#)

In-Depth Technical Guide to 2,3,4-Trihydroxybenzophenone-d5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of **2,3,4-Trihydroxybenzophenone-d5**, a deuterated analog of the ultraviolet (UV) filter 2,3,4-Trihydroxybenzophenone. This document is intended for researchers in pharmaceuticals, materials science, and environmental studies who require detailed information on this stable isotope-labeled compound.

Core Compound Data

2,3,4-Trihydroxybenzophenone-d5 is a valuable internal standard for mass spectrometry-based quantification of its non-deuterated counterpart in various matrices. The deuterium labeling provides a distinct mass shift, facilitating accurate identification and measurement.

Property	Value	Reference
Molecular Formula	C ₁₃ H ₅ D ₅ O ₄	[1]
Alternate Formula	(HO) ₃ C ₆ H ₂ COC ₆ D ₅	[2]
Molecular Weight	235.25 g/mol	[2]
Accurate Mass	235.0893	[3]
CAS Number	2708278-23-1	[2] [3]
Synonyms	Gallobenzophenone-d5; Alizarine Yellow A-d5	[2]
Isotopic Enrichment	≥98 atom % D	[2]
Chemical Purity	≥98%	[3]
Appearance	Solid (form may vary)	
Storage Conditions	Room temperature or -20°C	[2]
Stability	Stable under recommended storage conditions. Re-analysis is recommended after three years.	[2]

Physicochemical Properties of the Unlabeled Analog

The physicochemical properties of the non-deuterated 2,3,4-Trihydroxybenzophenone (CAS: 1143-72-2) provide a useful reference.

Property	Value	Reference
Molecular Formula	$C_{13}H_{10}O_4$	
Molecular Weight	230.22 g/mol	[4]
Melting Point	139-141 °C	[4]
Solubility	Soluble in ethanol	[4]

Experimental Protocols

While specific synthesis protocols for **2,3,4-Trihydroxybenzophenone-d5** are not readily available in the public domain, a plausible synthetic route can be extrapolated from established methods for the synthesis of its non-deuterated analog and general deuteration techniques. The synthesis would likely involve the use of a deuterated starting material, such as benzene-d6.

General Synthesis Approach for 2,3,4-Trihydroxybenzophenone (Non-Deuterated)

A common method for the synthesis of 2,3,4-Trihydroxybenzophenone is the Friedel-Crafts acylation of pyrogallol with benzoic acid.[\[5\]](#)

Materials:

- Pyrogallol
- Benzoic acid
- Catalyst (e.g., zinc chloride, aluminum chloride)[\[6\]](#)
- Solvent

Procedure:

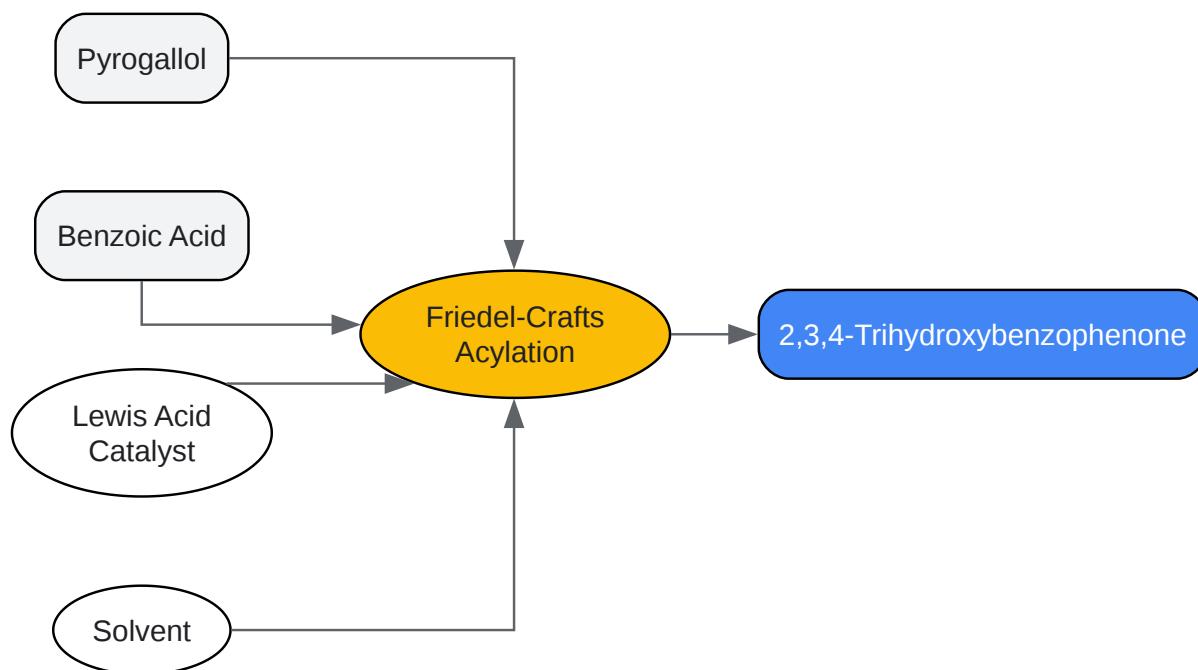
- Pyrogallol and benzoic acid are dissolved in a suitable solvent.
- A Lewis acid catalyst is added to the mixture.

- The reaction is heated to a temperature between 80-140°C.[\[5\]](#)
- Water produced during the reaction is removed.
- The reaction is maintained at temperature to ensure completion.
- Upon completion, the mixture is cooled, and the catalyst is filtered off.
- The product is then isolated by filtration upon further cooling.

To synthesize the d5 analog, one would likely start with deuterated benzoic acid (benzoic acid-d5), which can be prepared from benzene-d6. The subsequent reaction with pyrogallol would follow a similar procedure to the one outlined above.

Spectroscopic Data

Detailed spectroscopic data for **2,3,4-Trihydroxybenzophenone-d5** is not widely published. However, the data for the non-deuterated compound can be used as a reference, with the understanding that the mass spectrum will show a mass shift corresponding to the five deuterium atoms, and the ¹H NMR will show a significant reduction in the signals corresponding to the deuterated phenyl ring.


Note: The following data is for the non-deuterated 2,3,4-Trihydroxybenzophenone and should be used for reference purposes only.

- ¹H NMR: Spectra would show characteristic peaks for the aromatic protons. In the deuterated analog, the signals for the protons on the d5-phenyl ring would be absent.
- ¹³C NMR: The carbon signals for the deuterated phenyl ring would be observable but may show splitting due to coupling with deuterium.
- Mass Spectrometry: The molecular ion peak for the non-deuterated compound would be at m/z 230.22. For the d5 analog, this peak would be shifted to approximately m/z 235.25.
- Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorptions for the hydroxyl (-OH) and carbonyl (C=O) functional groups. The C-D stretching vibrations in the deuterated compound would appear at a lower frequency (around 2100-2300 cm⁻¹) compared to the C-H stretches (around 3000-3100 cm⁻¹).

Visualizations

Synthesis Pathway of 2,3,4-Trihydroxybenzophenone

The following diagram illustrates a generalized synthesis pathway for the non-deuterated 2,3,4-Trihydroxybenzophenone. A similar pathway would be employed for the deuterated analog, starting with deuterated benzoic acid.

[Click to download full resolution via product page](#)

Caption: Generalized Friedel-Crafts acylation for the synthesis of 2,3,4-Trihydroxybenzophenone.

This technical guide provides a foundational understanding of **2,3,4-Trihydroxybenzophenone-d5** for research and development purposes. For specific applications, it is recommended to obtain a certificate of analysis from the supplier for detailed lot-specific data.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. usbio.net [usbio.net]
- 2. cdn isotopes.com [cdn isotopes.com]
- 3. 2,3,4-Trihydroxybenzophenone-2',3',4',5',6'-d5 [lgcstandards.com]
- 4. 2,3,4-トリヒドロキシベンゾフェノン 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. CN111217685A - Synthetic method of 2,3, 4-trihydroxybenzophenone - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Molecular weight and formula of 2,3,4-Trihydroxybenzophenone-d5.]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1164450#molecular-weight-and-formula-of-2-3-4-trihydroxybenzophenone-d5]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com